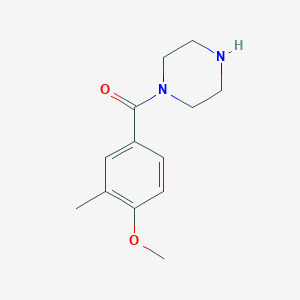
6-(4-(Tert-butyl)phenyl)pyridazine-3-thiol
Overview
Description
6-(4-(Tert-butyl)phenyl)pyridazine-3-thiol (6-TBP) is an organic compound belonging to the pyridazine family of heterocyclic compounds. It is a colorless solid that has been used in numerous scientific research projects due to its unique properties and wide range of applications. 6-TBP has been studied for its ability to act as a ligand, a catalyst, and a fluorescent dye. Its synthesis method and mechanism of action have been investigated, as have its biochemical and physiological effects. In addition, 6-TBP has been used in lab experiments to explore its advantages and limitations for a variety of research applications.
Scientific Research Applications
Water Oxidation Catalysis : A study by Zong and Thummel (2005) explored the use of complexes involving pyridazine derivatives for water oxidation. They found that these complexes exhibit properties consistent with the electron donor/acceptor ability of their ligands, showing potential for applications in catalysis and water treatment processes (Zong & Thummel, 2005).
Antimicrobial Properties : Ghoneim and Mohamed (2013) synthesized derivatives from tert-butyl carbazate, including compounds related to pyridazine, which displayed antimicrobial activities. This suggests potential use in developing new antimicrobial agents (Ghoneim & Mohamed, 2013).
Synthesis of Novel Compounds for Antibacterial Applications : Al-Kamali et al. (2014) conducted research on synthesizing novel thieno[2,3-c]pyridazines, starting from a compound related to pyridazine. These compounds exhibited antibacterial activities, indicating their potential in medical and pharmaceutical applications (Al-Kamali et al., 2014).
Platelet Aggregation Inhibition and Antithrombotic Properties : Goeschke et al. (1991) studied a series of pyridazine derivatives for their inhibitory properties on platelet aggregation and thrombus formation, suggesting their potential application in cardiovascular therapies (Goeschke et al., 1991).
Corrosion Inhibition : Khadiri et al. (2016) investigated the corrosion inhibition performances of pyridazine derivatives. Their study indicates these compounds could be effective in preventing corrosion in industrial applications (Khadiri et al., 2016).
Bioimaging and Photodynamic Therapy : Daniels et al. (2018) designed and synthesized a diiridium complex with a bridging pyridazine ligand. This complex showed potential for use in emission bioimaging and photodynamic therapy despite its high dark toxicity (Daniels et al., 2018).
Antisecretory Activity : Yamada et al. (1981) synthesized a series of pyridazine derivatives and investigated their antisecretory activity. They found certain compounds with potent activity, which could have applications in treating disorders related to excessive secretion (Yamada et al., 1981).
Anticonvulsant Activity : Hallot et al. (1986) evaluated a series of pyridazine derivatives for anticonvulsant activity. They identified compounds with significant activity, indicating potential use in the treatment of epilepsy (Hallot et al., 1986).
Insecticidal Activities : Shang et al. (2010) synthesized novel pyridazine derivatives and evaluated their larvicidal and insecticidal activities, showing potential for use in pest control (Shang et al., 2010).
Herbicidal Properties : Tamura and Jojima (1963) synthesized various pyridazine derivatives and evaluated them for their herbicidal properties, suggesting their potential application in agriculture (Tamura & Jojima, 1963).
properties
IUPAC Name |
3-(4-tert-butylphenyl)-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c1-14(2,3)11-6-4-10(5-7-11)12-8-9-13(17)16-15-12/h4-9H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNENRWQPJHCDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



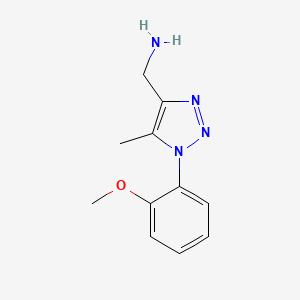
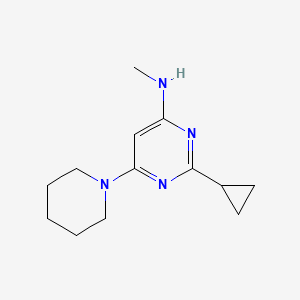


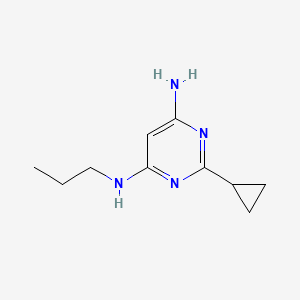
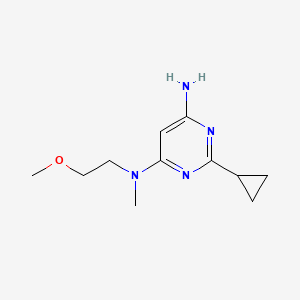


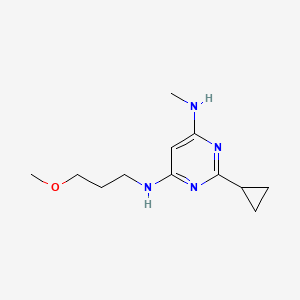
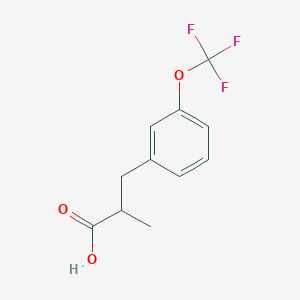
![1-[(Tert-butylamino)methyl]cyclobutan-1-amine](/img/structure/B1471676.png)


